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An in-depth examination of the clinical trial failures of the 11β-HSD1 inhibitor, Xanamem

(UE2343), reveals critical insights for researchers and drug developers in the Alzheimer's

disease space. This guide provides a comparative analysis of Xanamem's performance,

particularly in the pivotal Phase II XanADu trial, alongside another notable 11β-HSD1 inhibitor,

ABT-384, to elucidate the challenges and potential future directions for this therapeutic target.

Xanamem, developed by Actinogen Medical, is a potent, orally bioavailable, and brain-

penetrant inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is

responsible for the conversion of inactive cortisone to active cortisol within cells, and its

inhibition is hypothesized to reduce brain cortisol levels, thereby mitigating the downstream

pathological effects associated with Alzheimer's disease, such as neuroinflammation and

synaptic dysfunction. Despite a promising mechanism of action, Xanamem has encountered

setbacks in clinical trials, most notably the failure to meet its primary endpoints in the Phase II

XanADu study.

The XanADu Trial: A Primary Endpoint Miss
The XanADu trial was a Phase II, randomized, double-blind, placebo-controlled study designed

to evaluate the safety, tolerability, and efficacy of 10 mg daily Xanamem over 12 weeks in 186

individuals with mild dementia due to Alzheimer's disease.[1][2] The trial ultimately failed to

demonstrate a statistically significant difference between the Xanamem and placebo groups on

its co-primary endpoints: the Alzheimer's Disease Assessment Scale-Cognitive Subscale
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(ADAS-Cog 14) and the Alzheimer's Disease Composite Score (ADCOMS).[1][2] Secondary

endpoints also did not show a significant benefit.[2]

While the specific quantitative outcomes for the primary endpoints from the overall trial

population have not been publicly detailed, the consistent report is the lack of statistical

significance.[1][2] Despite the efficacy failure, the 10 mg dose of Xanamem was found to be

safe and well-tolerated.[2]

A Glimmer of Hope: The pTau181 Subgroup
Analysis
A subsequent post-hoc analysis of the XanADu trial data provided a potential avenue for future

investigation. In a subgroup of patients with elevated plasma phosphorylated tau at position

181 (pTau181), a biomarker for tau pathology and neuronal injury, there was a signal of

potential clinical benefit. While not statistically significant, a trend towards slower disease

progression was observed in the Xanamem-treated group as measured by the Clinical

Dementia Rating Scale Sum of Boxes (CDR-SB). This finding has prompted further exploration

of Xanamem in a biomarker-selected patient population.

Comparative Analysis with ABT-384
The challenges faced by Xanamem are not unique within the class of 11β-HSD1 inhibitors.

Another drug candidate, ABT-384, also failed to demonstrate efficacy in a Phase II clinical trial

for mild-to-moderate Alzheimer's disease. The trial, which tested 10 mg and 50 mg daily doses

of ABT-384 against placebo, was terminated for futility after it was determined that the drug did

not improve ADAS-Cog scores or any secondary endpoints.[3][4] A key takeaway from the

ABT-384 trial was the suggestion that complete inhibition of brain 11β-HSD1 might not be a

viable therapeutic strategy.

Data Presentation
Table 1: Overview of Key Failed Phase II Clinical Trials of
11β-HSD1 Inhibitors
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Parameter
Xanamem (UE2343) -

XanADu Trial
ABT-384 Trial

Official Title

A Phase II Study to Assess the

Safety, Tolerability and Efficacy

of Xanamem™ in Subjects

With Mild Dementia Due to AD

Efficacy and Safety Study of

ABT-384 in Subjects With Mild-

to-Moderate Alzheimer's

Disease

NCT Number NCT02727699[1] NCT01137526[5]

Phase II II

Status Completed Terminated (Futility)[3][4]

Patient Population
Mild dementia due to

Alzheimer's Disease

Mild-to-moderate Alzheimer's

Disease

Number of Participants 186[2] 267 (randomized)[3][4]

Intervention 10 mg Xanamem once daily[1]
10 mg or 50 mg ABT-384 once

daily[3][4]

Comparator Placebo[1] Placebo, Donepezil[3][4]

Treatment Duration 12 weeks[1][2] 12 weeks[3][4]

Primary Endpoint(s)
Change in ADAS-Cog 14,

Change in ADCOMS[1]
Change in ADAS-Cog[3]

Outcome
Failed to meet primary

endpoints[1][2]

Failed to meet primary

endpoint; terminated for

futility[3][4]

Table 2: XanADu Trial - Biomarker Subgroup Analysis
(pTau181)

Endpoint Xanamem Group Placebo Group p-value

Change in CDR-SB
Trend towards slower

progression
Greater progression

Not statistically

significant
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Note: Specific quantitative data for the biomarker subgroup analysis is limited in publicly

available sources.

Experimental Protocols
XanADu (NCT02727699) Methodology
The XanADu study was a multicenter, randomized, double-blind, placebo-controlled, parallel-

group trial.

Inclusion Criteria: Participants were aged 50 and older with a diagnosis of mild dementia due

to probable Alzheimer's disease.

Exclusion Criteria: Key exclusions included clinically significant ECG abnormalities and the

use of prohibited medications as detailed in the study protocol.[1]

Randomization: Subjects were randomized in a 1:1 ratio to receive either 10 mg of

Xanamem or a matching placebo once daily for 12 weeks.[1]

Assessments: Efficacy was primarily assessed using the ADAS-Cog 14 and ADCOMS.

Safety and tolerability were monitored throughout the study.

ABT-384 (NCT01137526) Methodology
This was a Phase II, randomized, double-blind, placebo- and active-controlled, parallel-group

study.

Inclusion Criteria: Participants were aged between 55 and 90 years with a diagnosis of mild-

to-moderate Alzheimer's disease, a Mini-Mental State Examination (MMSE) score of 10 to

24, and a Cornell Scale for Depression in Dementia (CSDD) score of ≤ 10.[5][6]

Exclusion Criteria: Included known hypersensitivity to donepezil and recent use of other

Alzheimer's medications.[5][6]

Randomization: Participants were randomized to receive 10 mg ABT-384, 50 mg ABT-384,

donepezil, or placebo once daily for 12 weeks.[6]
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Assessments: The primary efficacy measure was the change from baseline in the ADAS-Cog

total score. Safety was also assessed.

Signaling Pathways and Experimental Workflows
11β-HSD1 Signaling Pathway in Alzheimer's Disease
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Caption: 11β-HSD1 converts inactive cortisone to active cortisol, which, upon binding to the

glucocorticoid receptor, can promote key aspects of Alzheimer's disease pathology.

XanADu Clinical Trial Workflow

Screening
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Caption: Workflow of the XanADu Phase II clinical trial, from patient screening to the analysis

of primary endpoints and the subsequent biomarker sub-study.

Conclusion
The failure of Xanamem's XanADu trial to meet its primary endpoints underscores the

complexities of targeting the 11β-HSD1 enzyme in a broad Alzheimer's disease population. The

lack of efficacy, despite the drug being pharmacologically active and well-tolerated, suggests

that either the dose or duration of treatment was insufficient, or that the mechanism of action is

only relevant for a specific subset of patients. The similar failure of ABT-384 further highlights

the challenges associated with this therapeutic approach.

The signal of potential efficacy in the pTau181-positive subgroup from the XanADu trial offers a

promising, albeit preliminary, direction for future research. It suggests that a biomarker-driven

approach to patient selection may be critical for demonstrating the therapeutic potential of 11β-

HSD1 inhibitors. As the field moves towards precision medicine for neurodegenerative

diseases, the lessons learned from the Xanamem trials will be invaluable in designing more

targeted and potentially successful clinical studies. Further investigation into the optimal level

of enzyme inhibition and the identification of responsive patient populations will be key to

unlocking the potential of this therapeutic strategy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ClinicalTrials.gov [clinicaltrials.gov]

2. alzdiscovery.org [alzdiscovery.org]

3. Efficacy and safety evaluation of HSD-1 inhibitor ABT-384 in Alzheimer's disease -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. ClinicalTrials.gov [clinicaltrials.gov]

6. Efficacy and Safety Study of ABT-384 in Subjects With Mild-to-Moderate Alzheimer's
Disease [ctv.veeva.com]

To cite this document: BenchChem. [Xanamem (UE2343) Clinical Trial Failures: A
Comparative Analysis for Drug Development Professionals]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b10830890#why-did-ue2343-
xanamem-fail-in-some-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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